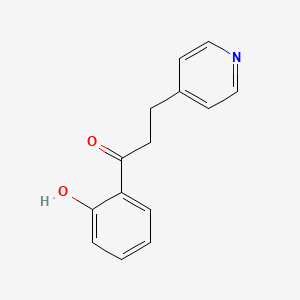

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-pyridin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-4-2-1-3-12(13)14(17)6-5-11-7-9-15-10-8-11/h1-4,7-10,16H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXWMAPTKKLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019574 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light cream colored solid; Minimal sweet aroma | |

| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1186004-10-3 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186004103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYPHENYL)-3-(4-PYRIDINYL)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3086SB35E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2 Hydroxyphenyl 3 Pyridin 4 Yl Propan 1 One

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Traditional synthetic approaches to 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and related dihydrochalcones often rely on well-established reactions such as the Fries rearrangement and the Claisen-Schmidt condensation followed by reduction. Multi-step sequences from readily available precursors are also commonly employed.

Fries Rearrangement Pathways for Dihydrochalcone (B1670589) Synthesis

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This method can be adapted for the synthesis of dihydrochalcones. The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, followed by the migration of the acyl group to the ortho or para position of the phenolic ring. wikipedia.orgbyjus.com The regioselectivity of the reaction is influenced by factors such as temperature and the solvent used. byjus.com

For the synthesis of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, a plausible Fries rearrangement pathway would involve the synthesis of phenyl 3-(pyridin-4-yl)propanoate as the precursor. This ester can be prepared by reacting phenol (B47542) with 3-(pyridin-4-yl)propanoic acid or its corresponding acyl chloride. The subsequent intramolecular rearrangement of this ester in the presence of a Lewis acid would yield the desired product.

Table 1: Reaction Conditions for Fries Rearrangement

| Catalyst | Solvent | Temperature | Predominant Product |

| AlCl₃ | Nitrobenzene | Low | para-isomer |

| AlCl₃ | Carbon disulfide | High | ortho-isomer |

| BF₃·Et₂O | - | Moderate | Mixture of isomers |

| TiCl₄ | Dichloromethane | Low | para-isomer |

This table presents generalized conditions for the Fries rearrangement and the expected regioselectivity. Specific conditions for the synthesis of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one via this method would require experimental optimization.

Claisen-Schmidt Condensation and Subsequent Reduction Strategies

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones. researchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. nih.gov For the synthesis of the precursor to the target molecule, 2'-hydroxyacetophenone (B8834) would be reacted with pyridine-4-carboxaldehyde.

The mechanism proceeds through the formation of an enolate from 2'-hydroxyacetophenone in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the chalcone (B49325), 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one.

To obtain the target dihydrochalcone, 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, the resulting chalcone must undergo a subsequent reduction of the carbon-carbon double bond. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Table 2: Reduction Methods for Chalcones

| Reagent/Catalyst | Solvent | Conditions |

| H₂, Pd/C | Ethanol, Methanol (B129727) | Room temperature, atmospheric pressure |

| NaBH₄ | Methanol/Dichloromethane | 0 °C to room temperature |

| SnCl₂·2H₂O | Ethyl acetate (B1210297) | Reflux |

| Transfer Hydrogenation (e.g., Hantzsch ester) | Acetonitrile (B52724) | Light irradiation |

Multi-step Synthetic Sequences from Precursors

Multi-step synthetic sequences offer a versatile approach to constructing 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one from simpler, commercially available starting materials. A typical sequence might involve the protection of the hydroxyl group of 2'-hydroxyacetophenone, followed by a reaction to introduce the three-carbon chain and the pyridine (B92270) ring, and a final deprotection step.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced protocols, including microwave-assisted synthesis and the application of green chemistry principles, aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rjpn.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.gov

In the context of synthesizing 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, microwave heating can be effectively applied to the Claisen-Schmidt condensation step. rasayanjournal.co.in The rapid and uniform heating provided by microwaves can significantly enhance the rate of the condensation reaction between 2'-hydroxyacetophenone and pyridine-4-carboxaldehyde.

Table 3: Comparison of Conventional vs. Microwave-Assisted Claisen-Schmidt Condensation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to high | Often higher |

| Side Products | Can be significant | Often minimized |

| Solvent | Often requires high-boiling point solvents | Can be performed in greener solvents or solvent-free |

This table provides a general comparison. Specific outcomes are dependent on the reactants and reaction conditions.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.gov The synthesis of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one can be made more sustainable by incorporating these principles.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nih.gov

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This is particularly relevant in the Fries rearrangement (using catalytic Lewis or Brønsted acids) and the reduction of the chalcone (using catalytic hydrogenation). mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve atom economy.

Use of Renewable Feedstocks: While not directly applicable to the core aromatic structures in this case, the principles encourage the use of starting materials derived from renewable resources where possible.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. rjpn.org

By thoughtfully applying these principles, the synthesis of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one can be made more efficient, cost-effective, and environmentally responsible.

Flow Chemistry Applications for Continuous Production

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. lookchem.com This methodology facilitates superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction selectivity, improved safety, and prevention of runaway reactions. lookchem.com The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, making the technology particularly suitable for reactions that are highly exothermic or involve hazardous reagents. youtube.com

While specific literature on the continuous flow synthesis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is not extensively detailed, the principles have been successfully applied to structurally related compounds, particularly pyridine derivatives. For instance, a continuous flow microreactor utilizing a titanium silicalite (TS-1) catalyst with H2O2 has been developed for the N-oxidation of various pyridines, achieving yields up to 99% with significantly reduced reaction times. rsc.org This system demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale, cost-effective production. rsc.org Such flow processes, which can be readily scaled up, represent a safer, greener, and more efficient alternative to batch reactors for manufacturing pyridine-containing active pharmaceutical ingredients. youtube.comrsc.org Given that the synthesis of the target compound's precursors, chalcones, often involves Claisen-Schmidt condensation, a reaction type amenable to flow conditions, this technology holds considerable promise for its continuous production.

Functionalization and Derivatization Strategies of the Core Scaffold

The core structure of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, a dihydrochalcone, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These strategies focus on the hydroxyphenyl moiety, the pyridyl ring system, and the propanone backbone, leading to the formation of diverse analogues, including complex heterocyclic systems.

Modification of the Hydroxyphenyl Moiety

The 2-hydroxyphenyl group is a critical feature for both chemical reactivity and biological activity in chalcone-like structures. researchgate.netnih.gov The phenolic hydroxyl group can be readily modified through various reactions to alter the compound's physicochemical properties, such as solubility and lipophilicity.

Common derivatization strategies include:

O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters. For instance, oxyalkylation of related 2'-hydroxyacetophenones has been achieved using alkyl halides in the presence of a base like potassium carbonate under ultrasound irradiation. quimicaorganica.org This modification can influence the molecule's interaction with biological targets.

Conversion to other functional groups: Studies on similar chalcones have explored replacing the hydroxyl group with other functionalities, such as a carboxy group, which in some cases resulted in potent compounds with enhanced aqueous solubility. aklectures.com

The following table summarizes representative modifications on the hydroxyphenyl moiety of chalcone-related structures.

| Starting Material | Reagent(s) | Modification Type | Resulting Moiety | Reference(s) |

| 2'-hydroxyacetophenone | Alkyl halide, K₂CO₃, Ultrasound | O-Alkylation | 2'-alkoxyacetophenone | quimicaorganica.org |

| 4'-hydroxy chalcone analogue | --- | Bioisosteric Replacement | 4'-carboxy chalcone | aklectures.com |

| 2'-hydroxy chalcone | Various | Etherification/Esterification | Ether/Ester derivatives | researchgate.net |

Derivatization of the Pyridyl Ring System

The pyridine ring offers several avenues for derivatization, primarily involving the nitrogen atom or the carbon atoms of the ring.

N-Alkylation and Quaternization: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reaction with alkylating agents. This N-alkylation reaction leads to the formation of quaternary pyridinium (B92312) salts. This strategy has been employed for ferrocenyl chalcones containing a pyridine moiety, where nucleophilic quaternization at the nitrogen atom was used to prepare corresponding salts, thereby improving their solubility in aqueous media. nih.gov This modification is crucial for enhancing the bioavailability of drug candidates.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can also modulate its biological activity. rsc.org

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Reactions typically require harsh conditions and substitution occurs preferentially at the 3- and 5-positions. researchgate.net Activating the ring, for example through N-oxide formation, can facilitate these reactions.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, especially at the 2- and 4-positions. The presence of a good leaving group enhances this reactivity.

Formation of Analogues and Related Heterocyclic Compounds (e.g., Azaflavones)

The 1-(2-hydroxyphenyl)-propan-1-one scaffold is a key precursor for the synthesis of various flavonoid-type heterocyclic compounds. The intramolecular cyclization of the corresponding chalcone, (E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one (a 4-azachalcone), leads to the formation of azaflavones and azaflavanones.

Azaflavones and azaflavanones, which contain a nitrogen atom in one of the aromatic rings, can be synthesized via the cyclization of 2'-hydroxy azachalcones. Various methods have been developed to promote this cyclization:

Microwave-Assisted Synthesis: An efficient and environmentally friendly one-pot method for the cyclization of 2'-hydroxy azachalcones involves using K-10 clay under solventless microwave irradiation.

Heterogeneous Catalysis: Silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) has been used as a recyclable heterogeneous catalyst for the synthesis of azaflavones from their corresponding precursors.

These reactions provide direct access to azaflavone analogues, which are homologues of flavones with significant biological interest. The general transformation involves the cyclization of the 2'-hydroxychalcone (B22705) precursor.

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

| 2′-hydroxy (E)-2-azachalcone | K-10 clay, Microwave | 2′-Azaflavonone | --- | |

| 2′-hydroxy (E)-3-azachalcone | K-10 clay, Microwave | 3′-Azaflavonone | --- | |

| 2-(pyridin-2-yl methinol)-2′-hydroxy-2′′-azachalcone | NaHSO₄-SiO₂, Microwave | 3-(pyridin-2-yl methyl)-2′-azaflavone | 99% | |

| 2-(pyridin-3-yl methinol)-2′-hydroxy-3′′-azachalcone | NaHSO₄-SiO₂, Microwave | 3-(pyridin-3-yl methyl)-3′-azaflavone | 73% |

Mannich Reaction Based Derivatization and Amine Replacement Studies

The Mannich reaction is a three-component condensation that provides a powerful route to β-amino ketones. The carbon atom alpha to the carbonyl group in 2'-hydroxyacetophenone is sufficiently acidic to act as the active hydrogen component in this reaction. Aminomethylation of 2'-hydroxyacetophenone with formaldehyde (B43269) and a secondary amine (like dimethylamine) yields a ketonic Mannich base, 3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one. nih.gov

This Mannich base is a versatile intermediate because the dimethylamino group is a good leaving group, allowing for its replacement by various nucleophiles. This amine replacement strategy has been used to synthesize a diverse library of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov

Examples of nucleophiles used in these replacement reactions include:

Thiophenols: Reaction with thiophenols leads to the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov

Indoles: Alkylation of indoles at the C-3 position yields 3-(indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov

Other N-Heterocycles: Various nitrogen-containing heterocycles such as 4-phenylimidazole, 1,2,4-triazole, and benzotriazole (B28993) have been successfully N-alkylated using the ketonic Mannich base.

This approach provides a modular and efficient method for introducing a wide range of functionalities at the 3-position of the propanone chain, starting from the readily available 2'-hydroxyacetophenone. nih.gov

| Mannich Base Precursor | Nucleophile | Reaction Conditions | Product Type | Reference |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Thiophenol | Ethanol-water, reflux | 3-(Phenylthio)-1-(2-hydroxyphenyl)propan-1-one | nih.gov |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Indole | Ethanol-water, reflux | 3-(Indol-3-yl)-1-(2-hydroxyphenyl)propan-1-one | nih.gov |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 4-Phenylimidazole | Ethanol, reflux | 1-(2'-Hydroxyphenyl)-3-(4-phenyl-1-imidazol-1-yl)-1-propanone | |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 1,2,4-Triazole | Ethanol, reflux | 1-(2'-Hydroxyphenyl)-3-(1,2,4-triazol-1-yl)-1-propanone |

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is not publicly available. While databases confirm the existence and basic properties of this molecule, research articles containing its in-depth structural elucidation via high-resolution NMR and vibrational spectroscopy could not be located.

Therefore, it is not possible to provide the detailed ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectral analyses as requested in the outline. Generating such an article would require access to primary research data that has not been published in the sources searched.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, the molecular formula is C₁₄H₁₃NO₂. The exact mass calculated from the isotopic masses of its constituent atoms provides a theoretical benchmark for experimental validation. Predicted HRMS data for various adducts of the molecule are used to confirm its identity in a sample. For instance, the protonated molecule ([M+H]⁺) would be a primary ion observed in positive-mode electrospray ionization (ESI).

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₄NO₂]⁺ | 228.10192 |

| [M+Na]⁺ | [C₁₄H₁₃NNaO₂]⁺ | 250.08386 |

| [M-H]⁻ | [C₁₄H₁₂NO₂]⁻ | 226.08736 |

| [M]⁺ | [C₁₄H₁₃NO₂]⁺ | 227.09409 |

The close correlation between the experimentally observed m/z value and the theoretically calculated mass for a specific adduct would provide strong evidence confirming the elemental composition of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

As of the latest literature surveys, a definitive single-crystal X-ray diffraction (SCXRD) study for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one has not been reported in publicly accessible databases. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Should a suitable single crystal of the compound be grown and analyzed, SCXRD would yield a wealth of structural information. Since the molecule is achiral, the analysis would focus on its conformation rather than absolute stereochemistry. The resulting data would include precise bond lengths, bond angles, and torsion angles, defining the molecule's shape in the solid state.

Without an experimentally determined crystal structure, the nature of the intermolecular interactions governing the crystal packing of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one can only be hypothesized based on its functional groups. The molecule possesses key features that are highly likely to participate in significant non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine (B92270) nitrogen are potential hydrogen bond acceptors. It is highly probable that strong O-H···O or O-H···N hydrogen bonds are primary motifs in organizing the molecules within the crystal lattice.

π-π Stacking: The presence of two aromatic rings (the hydroxyphenyl and pyridinyl groups) suggests the likelihood of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, would contribute significantly to the stabilization of the crystal structure.

A complete description of these interactions, including their geometries and distances, awaits experimental validation through SCXRD.

The conformation of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one in the solid state would be dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The flexible three-carbon propyl chain connecting the two aromatic rings allows for considerable conformational freedom.

Chemical Reactivity, Transformation, and Interaction Studies

Reactivity of the Ketone Functionality

The ketone group is a primary site of reactivity in 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, susceptible to nucleophilic attack and reduction reactions.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol. This transformation is typically achieved using hydride reagents. The choice of reducing agent can influence the reaction's selectivity and efficiency.

| Reagent | Product | Observations |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol | A mild reducing agent, often used in alcoholic solvents. |

| Lithium aluminium hydride (LiAlH₄) | 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol | A more powerful reducing agent, requiring anhydrous conditions. |

Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is a target for various nucleophiles. For instance, Grignard reagents can add to the ketone to form tertiary alcohols.

Reactions at the α-Carbon: The carbon atom adjacent to the ketone (α-carbon) can be functionalized. For instance, in related 1-(2'-hydroxyphenyl)propan-1-ones, the α-carbon can be a site for substitution reactions, such as in the Mannich reaction where an aminomethyl group is introduced and can subsequently be replaced by other nucleophiles. researchgate.net

Transformations Involving the Hydroxyphenyl Group

The 2-hydroxyphenyl group offers two main sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification and esterification reactions.

Etherification: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate) can yield the corresponding ether. For example, methylation with dimethyl sulfate (B86663) would produce 1-(2-methoxyphenyl)-3-(pyridin-4-yl)propan-1-one.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (like pyridine) can form the corresponding ester. For example, reaction with acetyl chloride would yield 2-(3-(pyridin-4-yl)propanoyl)phenyl acetate (B1210297).

Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. The positions available for substitution are C-3, C-5, and C-6.

Reactivity of the Pyridyl Nitrogen and Ring System

The pyridine (B92270) moiety provides a basic nitrogen atom and an aromatic ring system that can participate in various reactions.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridyl nitrogen makes it nucleophilic and basic. It can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. Oxidation of the nitrogen atom, for instance with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would lead to the corresponding N-oxide.

Electrophilic Substitution on the Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions.

Complexation Studies and Coordination Chemistry (as a Ligand)

The presence of both a carbonyl oxygen and a pyridyl nitrogen allows 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one to act as a ligand in coordination chemistry. It can coordinate to metal ions in various ways. Chalcones containing a pyridine ring are known to act as chelating agents. mdpi.commdpi.com

Coordination Modes: This compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the pyridyl nitrogen, forming a stable chelate ring. The phenolic hydroxyl group can also participate in coordination, especially after deprotonation, leading to different coordination geometries.

Metal Complexes: Research on analogous pyridyl chalcone (B49325) derivatives has shown their ability to form stable complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. hud.ac.uk These complexes often exhibit interesting spectroscopic and electrochemical properties. The coordination of the ligand to the metal center is typically confirmed by techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. For instance, in metal complexes of related chalcones, a shift in the C=O stretching frequency in the IR spectrum is indicative of coordination through the carbonyl oxygen. sphinxsai.comalliedacademies.org

| Metal Ion | Potential Coordination Site(s) | Resulting Complex |

| Ru(II), Rh(III), Ir(III) | Carbonyl Oxygen, Pyridyl Nitrogen | Organometallic complexes with potential catalytic or biological activity. hud.ac.uk |

| Cu(II), Ni(II), Co(II) | Carbonyl Oxygen, Deprotonated Phenolic Oxygen | Chelate complexes with varying geometries (e.g., square planar, octahedral). alliedacademies.org |

| Ag(I) | Pyridyl Nitrogen, Carbonyl Oxygen, π-system | Coordination complexes where non-covalent interactions can also play a significant role. mdpi.com |

The ability of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and its derivatives to form metal complexes opens up possibilities for their application in areas such as catalysis and materials science. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.

In the study of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. nih.govniscpr.res.inmdpi.com This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The outputs of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. A low root-mean-square deviation (RMSD) between the calculated and experimental structures indicates a high level of accuracy. niscpr.res.in

Table 1: Representative Predicted Ground State Properties (Hypothetical Data)

| Parameter | Value |

|---|---|

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Point Group | C1 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. rowansci.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large energy gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more easily polarized and chemically reactive, making it a "soft" molecule. nih.govnih.gov This energy gap is also instrumental in understanding electronic transitions, as it corresponds to the energy required to excite an electron from the ground state to the first excited state, which relates to the molecule's UV-Vis absorption properties. youtube.com For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, the distribution of HOMO and LUMO across the hydroxyphenyl and pyridinyl rings would reveal the primary sites for electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Energy Parameters (Hypothetical Data)

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X.xx |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -Y.yy |

| Energy Gap (ΔE) | ELUMO - EHOMO | Z.zz |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). chemrxiv.org These parameters provide a quantitative measure of the molecule's reactivity. irjweb.comchemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays different electrostatic potential values on the molecular surface using a color spectrum.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These are often associated with electronegative atoms like oxygen and nitrogen. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net Green and yellow areas represent regions of neutral or near-zero potential. For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, an MEP map would likely show negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the pyridine (B92270) nitrogen, highlighting them as sites for electrophilic interaction.

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov These calculated shifts are often correlated with experimental data obtained in solvents like DMSO-d₆ or CDCl₃ to aid in the assignment of peaks and confirm the molecule's structural connectivity. nih.govniscpr.res.in

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, O-H stretching, and C-C bond vibrations within the aromatic rings. Comparing the theoretical spectrum with the experimental FT-IR spectrum helps in assigning the observed absorption bands. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). niscpr.res.innih.gov This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands. niscpr.res.in

Conformational Analysis and Potential Energy Surface (PES) Mapping

Molecules with rotatable bonds, like the propane linker in 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for rotation between them. pythoninchemistry.org

A Potential Energy Surface (PES) map is a graphical representation of the molecule's energy as a function of its geometric parameters, such as the rotation around specific single bonds (dihedral angles). libretexts.orgwayne.edu By systematically changing these angles and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. pythoninchemistry.orgyoutube.com This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment. taylorandfrancis.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements, conformational changes, and interactions on a timescale from picoseconds to microseconds. github.ioarxiv.org

For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, MD simulations can be used to study its behavior in different solvents. nih.govresearchgate.net By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or DMSO), one can observe how the solvent affects its conformation and dynamics. niscpr.res.inosti.gov These simulations are essential for understanding how the molecule behaves in a more realistic, solution-phase environment, which is critical for predicting its properties in biological systems or chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one are not extensively documented in publicly available literature, numerous studies on structurally related chalcone (B49325) and dihydrochalcone (B1670589) derivatives provide a strong basis for understanding the structural requirements for their biological activities.

Predictive QSAR models for chalcone derivatives have been developed for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These models are typically generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. For instance, QSAR studies on chalcone derivatives with antitubercular activity have successfully correlated their chemical structures with their observed inhibitory effects against Mycobacterium tuberculosis. These models are crucial for virtually screening new derivatives and prioritizing them for synthesis and biological evaluation. A well-developed QSAR model can significantly reduce the time and resources required for the discovery of new drug candidates.

The general form of a QSAR model can be expressed as: Biological Activity = f (Molecular Descriptors)

Where the biological activity is a measurable effect (e.g., IC50) and the molecular descriptors are numerical representations of the chemical structure. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.

Table 1: Common Statistical Methods in QSAR Model Development

| Statistical Method | Description |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. |

| Partial Least Squares (PLS) | A method that is particularly useful when the number of predictor variables is large. It reduces the variables to a smaller set of uncorrelated components. |

| Artificial Neural Networks (ANN) | A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. |

| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression challenges. |

The reliability of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. In studies of chalcone derivatives, several key descriptors have been identified as being crucial for their biological activity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. The presence of the electron-donating hydroxyl group on the phenyl ring and the electron-withdrawing nature of the pyridine ring in 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one are expected to significantly influence its electronic properties and, consequently, its biological activity.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are important. The spatial arrangement of the hydroxyphenyl and pyridinyl rings is a key determinant of how the molecule fits into the binding site of a biological target.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. They can capture information about branching, shape, and size.

Table 2: Key Molecular Descriptors in QSAR Studies of Chalcone Derivatives

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energy, Dipole moment | Influences reactivity and intermolecular interactions like hydrogen bonding. |

| Steric | Molecular Weight, Molar Refractivity | Determines the fit of the molecule in a receptor's binding site. |

| Hydrophobic | Log P | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener index, Randic index | Encodes information about the size, shape, and degree of branching of the molecule. |

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and its analogs, molecular docking studies have been instrumental in identifying potential biological targets and predicting their binding orientations. Given the known antitubercular and antimicrobial activities of many chalcone derivatives, common biological targets for docking studies include enzymes essential for microbial survival.

Potential biological targets for this class of compounds include:

Mycobacterium tuberculosis Thymidylate Kinase (PDB ID: 1G3U): An essential enzyme in the DNA synthesis pathway of M. tuberculosis. ekb.eg

Dihydrofolate Reductase (DHFR) (PDB ID: 1AI9): A key enzyme in folate metabolism, crucial for the synthesis of nucleic acids and amino acids. ekb.eg

Enoyl-Acyl Carrier Protein Reductase (InhA): A vital enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and a target for the frontline antitubercular drug isoniazid.

Docking simulations of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one into the active sites of these enzymes would likely show the molecule adopting a conformation that maximizes favorable interactions with key amino acid residues. The 2-hydroxyphenyl group and the pyridin-4-yl moiety are expected to play crucial roles in anchoring the molecule within the binding pocket.

The stability of a protein-ligand complex is determined by a variety of non-covalent intermolecular interactions. Analysis of these interactions provides insights into the mechanism of inhibition and can guide the design of more potent inhibitors.

Hydrogen Bonds: The hydroxyl group of the 2-hydroxyphenyl ring and the nitrogen atom of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with polar amino acid residues in the active site of a target protein, significantly contributing to the binding affinity.

Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The aromatic phenyl and pyridine rings can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.

Table 3: Potential Intermolecular Interactions of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one with Biological Targets

| Interaction Type | Potential Participating Moieties | Example Interacting Amino Acid Residues |

| Hydrogen Bonding | -OH group, Pyridine Nitrogen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl ring, Pyridine ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl ring, Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals Forces | Entire molecule | All residues in close proximity |

Biological Activity and Mechanistic Studies in Vitro and Molecular Level

Mechanistic Investigation of Antioxidant Activity

The antioxidant capacity of phenolic compounds like 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is attributed to their ability to neutralize free radicals. This process can occur through several distinct chemical mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The prevalence of one mechanism over another is influenced by factors such as the molecular structure of the antioxidant, the properties of the free radical, and the polarity of the solvent. nih.govnih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a direct process where the antioxidant molecule donates a hydrogen atom (both a proton and an electron) to a free radical in a single concerted step, thereby quenching the radical. mdpi.comscripps.edu The primary determinant of a compound's efficacy in the HAT mechanism is its bond dissociation enthalpy (BDE). A lower BDE for the O-H bond in the hydroxyphenyl moiety indicates a weaker bond, facilitating easier hydrogen donation to a radical. frontiersin.org In nonpolar or aprotic solvents, the HAT mechanism is often the most favorable pathway for phenolic antioxidants. nih.govnih.gov For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, the phenolic hydroxyl group is the principal site for hydrogen atom donation.

Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms

In the SET-PT mechanism, the antioxidant first transfers a single electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This initial step is governed by the ionization potential (IP) of the antioxidant. In a subsequent step, the antioxidant's radical cation releases a proton to a solvent molecule, a process influenced by the proton dissociation enthalpy (PDE). researchgate.net While HAT and SET-PT can occur concurrently, the specific properties of the reactants and the solvent system determine the dominant pathway. nih.gov

Sequential Proton Loss Electron Transfer (SPLET) Pathways

The SPLET mechanism is a two-step process that is particularly favored in polar, protic solvents. nih.gov The first step involves the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion. The thermodynamic feasibility of this step is described by the proton affinity (PA). frontiersin.org In the second step, this anion donates an electron to the free radical, a process characterized by the electron transfer enthalpy (ETE). frontiersin.orgnih.gov Studies on flavonoids, which share structural similarities with chalcones, have shown that in aqueous solutions, deprotonated forms exhibit a higher tendency to engage in the SPLET mechanism compared to HAT or SET-PT. nih.gov

In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant potential of compounds like 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two of the most common methods.

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom or an electron, the DPPH• radical is neutralized to its reduced form, DPPH-H, resulting in a color change to pale yellow. glpbio.commdpi.comnih.gov The degree of decolorization, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant. nih.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The assay reagent contains a Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex. The reduction of this complex by an antioxidant produces a blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is used to quantify the compound's reducing power. nih.gov

While specific data for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is limited, studies on structurally similar pyridine-based chalcones provide insight into its potential activity. For instance, the antioxidant activity of 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (AEW-1) has been evaluated, demonstrating its capacity in these assays. ugm.ac.id

| Assay | Measured Parameter | Result (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Concentration for 50% inhibition | 4,471 ± 0.052 | ugm.ac.id |

| Ferric Reducing Antioxidant Power (FRAP) | Concentration for 0.5 absorbance | 156.56 ± 4.42 | ugm.ac.id |

Exploration of Antimicrobial Activity Mechanisms

Chalcones have been widely investigated for their potential as antimicrobial agents against a range of pathogens, including the clinically significant Staphylococcus aureus. nih.gov This bacterium is known for its ability to develop resistance to multiple drugs, making the search for new therapeutic agents critical. nih.gov

Investigation of Antibacterial Action against Specific Pathogens (e.g., Staphylococcus aureus)

The antibacterial mechanisms of chalcones against S. aureus are multifaceted. Research on various chalcone derivatives suggests several modes of action. One significant mechanism is the disruption of the bacterial cell membrane's integrity, leading to depolarization and leakage of intracellular components, ultimately causing cell death. researchgate.netnih.gov Another proposed mechanism involves the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. nih.govbiointerfaceresearch.com By inhibiting these pumps, certain chalcones can act as competitive inhibitors, preventing the expulsion of antibiotics and restoring their efficacy against resistant strains. biointerfaceresearch.com Furthermore, some antimicrobial agents are known to bind to bacterial DNA, interfering with replication and other essential cellular processes. nih.gov

While direct studies on the antibacterial mechanism of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one are not widely available, research on analogous compounds provides a framework for its potential modes of action.

| Chalcone Derivative | Observed Activity/Mechanism | Pathogen Strain | Reference |

|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | Modulates antibiotic activity, potentially by inhibiting NorA and MepA efflux pumps. | S. aureus (strains carrying NorA and MepA) | nih.gov |

| (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one | Acts as a competitive inhibitor for the MepA efflux pump, potentiating ciprofloxacin's action. | Multidrug-resistant S. aureus (K2068) | biointerfaceresearch.com |

| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Exhibited inhibitory activity against S. aureus isolated from blood products. | S. aureus | researchgate.net |

Molecular Interactions with Microbial Proteins (e.g., Penicillin-Binding Proteins, Peptide Deformylase)

The antimicrobial activity of pyridine-containing compounds is well-documented, with the pyridine (B92270) nucleus often enhancing therapeutic properties. mdpi.com The specific geometry conferred by the pyridine ring, combined with other structural features, determines the molecule's interaction with microbial proteins. mdpi.com While direct studies on 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one are limited, molecular docking studies on similar pyridine and chalcone derivatives provide insight into potential mechanisms.

Computational studies suggest that pyridine derivatives can effectively bind to the active sites of various bacterial enzymes. For instance, docking studies of pyridazinone derivatives, which also feature a nitrogen-containing heterocyclic ring, have shown good binding affinity for proteins from Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. amazonaws.com Similarly, docking simulations of 4-(biphenyl-4-yl)pyridine derivatives against the Staphylococcus epidermidis protein have demonstrated strong binding affinities, suggesting these structures are promising scaffolds for antibacterial agents. researchgate.net Chalcones have been shown to target various microbial enzymes, including GyrB and MurA, and can inhibit protein NorA, a bacterial efflux pump. nih.gov The α,β-unsaturated carbonyl system common to chalcones is a reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of microbial proteins, leading to their inactivation.

Antifungal and Antiviral Activity at the Molecular Level

The pyridine nucleus is a key feature in many compounds with significant antifungal and antiviral properties. mdpi.com The inclusion of this heterocycle can improve the therapeutic profile compared to non-pyridine analogs. mdpi.com

Antifungal Activity: The antifungal action of chalcones and their derivatives often involves disrupting the fungal cell membrane or inhibiting key enzymes. For example, certain chalcones have demonstrated potent activity against Aspergillus fumigatus and Syncephalastrum racemosum. mdpi.com The mechanism can involve the inhibition of fungal-specific enzymes or interference with biofilm formation. nih.gov

Antiviral Activity: Chalcone derivatives have been shown to possess antiviral effects by selectively targeting a variety of viral enzymes. nih.gov In a study on chalcone derivatives containing a purine (B94841) moiety, the lead compound was found to inhibit Tobacco Mosaic Virus (TMV) by binding directly to the TMV coat protein (TMV-CP). rsc.org This interaction, confirmed by microscale thermophoresis and fluorescence titration, prevents the virus from assembling properly and breaks the integrity of existing viral particles. rsc.org The binding is stabilized by hydrogen bonds between the chalcone derivative and amino acid residues of the viral protein. rsc.org This suggests that 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one could potentially interfere with viral replication by targeting essential viral proteins.

Enzyme and Receptor Interaction Studies

Inhibition Kinetics and Mechanism of Key Enzymes (e.g., IKK-beta, Cholinesterase, DHFR, Tubulin)

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of enzymes.

IKK-beta (IκB Kinase-β): Chalcones are recognized as inhibitors of IKKβ, a key enzyme in the NF-κB signaling pathway. The α,β-unsaturated ketone moiety of chalcones can act as a Michael acceptor, forming a covalent bond with cysteine residues in the IKKβ active site. nih.gov This covalent modification irreversibly inhibits the enzyme. Studies on adamantyl arotinoids with a chalcone structure demonstrated a correlation between their antiproliferative activity in cancer cells and their ability to inhibit recombinant IKKβ in vitro. scilit.comnih.gov However, other chalcone-related structures lacking the reactive α,β-unsaturated ketone, such as those with isoxazole (B147169) or pyrazole (B372694) rings, also act as potent IKK inhibitors, suggesting that non-covalent interactions can also drive inhibition. nih.gov

Cholinesterase: Chalcone derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission. mdpi.com Derivatives with a pyridin-4-yl ring B have shown significant AChE inhibitory activity, with IC50 values in the micromolar range. mdpi.com Molecular modeling suggests these compounds act as dual-binding-site inhibitors, interacting with both the catalytic active site (CAS) at the bottom of the enzyme's gorge and the peripheral anionic site (PAS) near the entrance. mdpi.comnih.gov The 2-hydroxyphenyl group can form hydrogen bonds within the active site, enhancing binding. mdpi.com The inhibition kinetics for many chalcone derivatives against cholinesterases are of a mixed-type nature.

DHFR (Dihydrofolate Reductase): While direct kinetic data for this specific compound against DHFR is not available, the broader class of heterocyclic compounds is known to target this enzyme. DHFR is crucial for nucleotide synthesis, making it a target for antimicrobial and anticancer agents.

Tubulin: A significant number of chalcone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov These compounds typically bind to the colchicine-binding site on β-tubulin. nih.gov Docking studies show that the chalcone scaffold fits well within this site, mimicking the binding of natural products. nih.gov

| Enzyme | Chalcone Derivative Class | Inhibition Values (IC50 / Ki) | Mechanism of Action |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzylaminochalcones (Pyridin-4-yl ring B) | IC50: 23-39 µM | Dual binding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). mdpi.com |

| IKK-beta (IKKβ) | Adamantyl Arotinoid Chalcones | Correlates with antiproliferative activity | Michael addition to cysteine residues in the active site. nih.gov |

| Tubulin | Indole-Chalcone Hybrids | IC50: 0.23–1.8 µM | Binds to the colchicine (B1669291) site, inhibiting polymerization. nih.gov |

| Tubulin | Chalcone Oxime Derivatives | Tubulin IC50: 1.6 µM | Inhibits tubulin polymerization. nih.gov |

Characterization of Receptor Binding Affinity and Specificity

The structural motifs within 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one suggest potential interactions with various receptor systems. Pyridine and dihydropyridine (B1217469) derivatives have been shown to bind to multiple receptors, including adenosine (B11128) and opioid receptors. nih.govnih.gov

Studies on a series of 1,4-dihydropyridine (B1200194) and pyridine derivatives demonstrated binding to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov Similarly, research on epoxymorphinan derivatives has highlighted the importance of specific functional groups for binding affinity and selectivity at opioid receptors. nih.gov The 3-hydroxy group, in particular, was found to be crucial for the binding affinity of these derivatives to all three main opioid receptors (mu, kappa, and delta). nih.gov This suggests that the 2-hydroxyphenyl group in 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one could play a significant role in its potential receptor interactions, likely through hydrogen bonding with receptor residues.

Modulation of Cellular Pathways (e.g., NF-κB Pathway) in In Vitro Models

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The ability of chalcones to modulate this pathway is a key aspect of their biological activity. mdpi.com

Chalcones can inhibit the NF-κB pathway at several key points. As mentioned, direct inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This keeps NF-κB inactive. For instance, 2'-hydroxychalcone (B22705) inhibits the translocation and activation of NF-κB by blocking this phosphorylation-dependent degradation of IκBα. nih.gov

Studies using RAW 264.7 macrophage cell lines have shown that chalcone analogues can significantly suppress the expression of inflammatory enzymes like iNOS and COX-2 by inhibiting the NF-κB and JNK signaling pathways. rsc.org In one study, a chalcone derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was shown to inhibit the expression of the chemokine MCP-1. nih.gov This effect was mediated through the suppression of the AP-1 transcription factor, while NF-κB activity was not affected, indicating that chalcones can modulate inflammatory pathways through multiple, sometimes distinct, mechanisms. nih.gov In other models, chalcone derivatives have been shown to inhibit the phosphorylation of the NF-κB p65 subunit, directly preventing its activation. ajol.info

Other Molecular Biological Activities (e.g., Anti-inflammatory Mechanisms, Cytotoxicity in Cellular Models excluding human clinical trials)

Anti-inflammatory Mechanisms: Beyond the modulation of the NF-κB pathway, chalcones exert anti-inflammatory effects through various other mechanisms. They can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by suppressing the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgnih.gov Furthermore, chalcones can reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. rsc.orgnih.gov

Some chalcones also exhibit anti-inflammatory activity by activating the Nrf2 pathway. nih.gov Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to resolve inflammation by reducing reactive oxygen species (ROS). nih.gov For example, the chalcone butein (B1668091) has been shown to inhibit PGE2 production via the COX-2 pathway in a human whole blood model. semanticscholar.org

Cytotoxicity in Cellular Models: The chalcone scaffold is a common feature in many compounds developed for their anticancer properties. mdpi.com Their cytotoxicity is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression. mdpi.com Natural chalcones like xanthohumol (B1683332) and panduratin (B12320070) have been extensively studied for their cytotoxic effects against various cancer cell lines. mdpi.com For example, panduratin completely inhibits the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cells. mdpi.com Synthetic chalcones have also shown potent activity. Pyridyl chalcones bearing lipophilic groups have demonstrated cytotoxicity against breast cancer cell lines. mdpi.com

The mechanisms underlying this cytotoxicity are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways (like NF-κB and MAPK), and induction of oxidative stress within cancer cells. mdpi.comnih.govnih.gov

| Chalcone Derivative | Cell Line | Cancer Type | Cytotoxicity (IC50) |

|---|---|---|---|

| Panduratin A | MCF-7 | Breast Cancer | 15 µM (24h), 11.5 µM (48h) mdpi.com |

| Panduratin A | T47D | Breast Cancer | 17.5 µM (24h), 14.5 µM (48h) mdpi.com |

| 3'-coumaroyl-2',4,4'-trihydroxy-6'-methoxychalcone | HeLa | Cervical Cancer | 7.3 µM nih.gov |

| Flavokawain B | A549 | Lung Cancer | 11 µg/mL nih.gov |

| Flavokawain B | H1299 | Lung Cancer | 5.1 µg/mL nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, enabling the separation of the compound from starting materials, byproducts, and degradants. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

Due to the presence of aromatic rings and a ketone functional group, this compound possesses a strong chromophore, making it amenable to UV-Vis detection. nih.govauroraprosci.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this polarity. A C18 column is typically employed as the stationary phase, offering excellent separation based on hydrophobicity. nih.govptfarm.pl

The mobile phase usually consists of a mixture of an aqueous component (often with a pH-modifying additive like formic or phosphoric acid to ensure peak symmetry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.govptfarm.pl

Detailed Research Findings: While specific HPLC data for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is not extensively published, analysis of structurally similar chalcones and aromatic ketones provides a strong basis for expected chromatographic behavior. ptfarm.plnih.gov For instance, in the analysis of chalcone (B49325) derivatives, a mobile phase of methanol and water (90:10 v/v) has been successfully used with UV detection at 310 nm. nih.gov For other aldehyde and ketone derivatives, a mobile phase of acetonitrile and water (60:40 v/v) with UV detection at 360 nm has proven effective. sigmaaldrich.com

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Formic acid improves peak shape for the basic pyridine (B92270) moiety. Gradient elution ensures separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm and ~310 nm | The hydroxyphenyl and pyridinyl moieties provide strong UV absorbance. DAD allows for monitoring at multiple wavelengths and peak purity assessment. |

| Expected Retention Time | 5-15 minutes | Dependent on the specific gradient profile and column dimensions. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one by GC is challenging due to its relatively high molecular weight and low volatility. However, GC can be employed for the analysis of volatile impurities or after derivatization of the target compound to increase its volatility and thermal stability. nih.govsigmaaldrich.com

Derivatization with agents such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can convert the ketone functional group into a more volatile oxime derivative, which is amenable to GC analysis. nih.govsigmaaldrich.com This approach is particularly useful for trace-level analysis.

Detailed Research Findings: The analysis of pyridine and its derivatives by GC is well-established. mdpi.comnih.govosha.gov Capillary columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS), are commonly used. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information based on the fragmentation patterns of the analyte. For the analysis of pyridine itself, collection on solid sorbents followed by thermal desorption or solvent extraction is a common sample preparation strategy. osha.gov

| Parameter | Typical Condition (for a derivatized compound) | Rationale/Comment |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | A versatile and widely used column for a broad range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient from 100 °C to 300 °C | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers identification capabilities. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is exceptionally well-suited for the detailed characterization and trace-level quantification of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one in complex matrices. nih.govnih.gov

UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis and higher resolution compared to conventional HPLC. waters.com The coupling to a mass spectrometer, particularly with an electrospray ionization (ESI) source, enables the determination of the molecular weight of the compound and provides structural information through fragmentation analysis (MS/MS). nih.govnih.gov

Detailed Research Findings: The analysis of flavonoids and chalcones, which are structurally related to the target compound, is frequently performed using UPLC-MS/MS. nih.govnih.govresearchgate.net In such analyses, the ESI source is typically operated in positive ion mode to protonate the basic nitrogen of the pyridine ring, forming a prominent [M+H]⁺ ion. Subsequent fragmentation in the collision cell can provide characteristic product ions that are useful for structural confirmation and selective monitoring.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| UPLC Column | Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) | Provides high-efficiency separations and fast analysis times. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Similar to HPLC, but with faster gradients due to the shorter column length. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is readily protonated to form [M+H]⁺. |

| MS Analysis | Tandem MS (MS/MS) | Allows for Selected Reaction Monitoring (SRM) for high selectivity and sensitivity in quantitative studies, and product ion scanning for structural elucidation. |

| Expected [M+H]⁺ | m/z 228.10 | Based on the molecular formula C₁₄H₁₃NO₂. |

Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one. libretexts.orglibretexts.orgwikipedia.org It is often used to monitor the progress of chemical reactions, to screen for optimal solvent systems for column chromatography, and for preliminary purity assessments. wikipedia.orgrsc.orgchemistryhall.com

A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wikipedia.org For aromatic ketones like the target compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used as the eluent. rsc.org Visualization of the separated spots is achieved under UV light, as the aromatic rings will fluoresce. rsc.orgpsu.edu

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller and more uniform particle sizes, leading to higher resolution and sensitivity. psu.edu

Detailed Research Findings: For chalcone derivatives, TLC is routinely used for reaction monitoring. rsc.org A common mobile phase for such compounds is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). rsc.org The retention factor (Rf value) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a typical silica gel TLC with a moderately polar eluent, 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is expected to have a lower Rf value than less polar starting materials and a higher Rf value than more polar byproducts.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard polar stationary phase suitable for a wide range of organic compounds. The F₂₅₄ indicator allows for visualization under UV light. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | A common solvent system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation. |

| Visualization | UV light at 254 nm | The conjugated aromatic system of the compound will absorb UV light, appearing as a dark spot on the fluorescent background. |

| Expected Rf Value | 0.3 - 0.6 | Highly dependent on the exact mobile phase composition. |

Electrophoretic Methods for Separation and Analysis

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods offer an alternative separation mechanism to chromatography and can be particularly advantageous for charged or highly polar compounds.

Capillary Electrophoresis (CE)